molecular formula C15H16O5 B1607078 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid CAS No. 843621-27-2

2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid

Cat. No.: B1607078
CAS No.: 843621-27-2
M. Wt: 276.28 g/mol
InChI Key: PPSGPOYIPZNDKA-UHFFFAOYSA-N
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Description

“2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid” is a chemical compound with the molecular formula C15H16O5 . It is also known by its CAS Number: 843621-27-2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C15H16O5/c1-4-10-7-13 (16)20-12-6-8 (2)5-11 (14 (10)12)19-9 (3)15 (17)18/h5-7,9H,4H2,1-3H3, (H,17,18) . The exact mass of the molecule is 276.29 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 276.29 g/mol . More specific properties such as melting point, solubility, and spectral data are not available in the literature I found.

Scientific Research Applications

Synthesis and Chemical Reactions

Research has been conducted on the synthesis of various chromen derivatives, exploring their chemical reactions and potential applications. For example, the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide has been studied, showcasing the formation of triazinones or triazine-diones depending on the reaction conditions, indicating the versatility of chromene derivatives in synthetic chemistry (Vetyugova et al., 2018).

Design and Synthesis of Thiazolidin-4-ones

In another study, chromene-based compounds were utilized as precursors for the design and synthesis of thiazolidin-4-ones. These efforts highlight the potential of chromene derivatives in the creation of new compounds with possible biological activities (Čačić et al., 2009).

Development of Chromene Derivatives

Efficient synthesis methods have been developed for creating densely functionalized 4H-chromene derivatives, underscoring the compound's utility in generating medicinally relevant molecules (Boominathan et al., 2011).

Structural and Conformational Studies

Structural and conformational studies of chromene derivatives have also been a focus, providing insights into their molecular configurations and potential implications for further chemical modifications and applications (Ciolkowski et al., 2009).

Catalysis and Green Chemistry

Research into the synthesis of chromeno[2,3-d]pyrimidinone derivatives using pentafluorophenylammonium triflate as a catalyst has been conducted, showcasing the importance of chromene derivatives in facilitating green chemistry approaches (Ghashang et al., 2013).

Multicomponent Synthesis

The multicomponent synthesis approach has been applied to chromene derivatives, demonstrating the efficiency and versatility of these compounds in complex synthetic procedures (Komogortsev et al., 2022).

Safety and Hazards

Specific safety and hazard information for “2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid” is not available in the literature I found. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-4-10-7-13(16)20-12-6-8(2)5-11(14(10)12)19-9(3)15(17)18/h5-7,9H,4H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSGPOYIPZNDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349812
Record name 2-[(4-Ethyl-7-methyl-2-oxo-2H-1-benzopyran-5-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843621-27-2
Record name 2-[(4-Ethyl-7-methyl-2-oxo-2H-1-benzopyran-5-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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